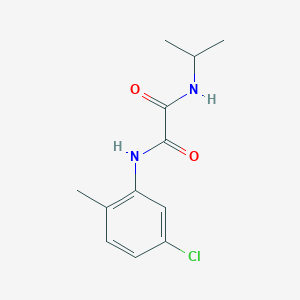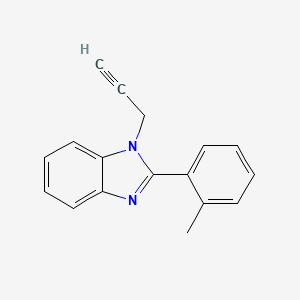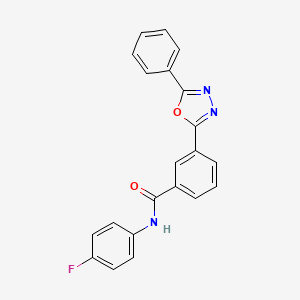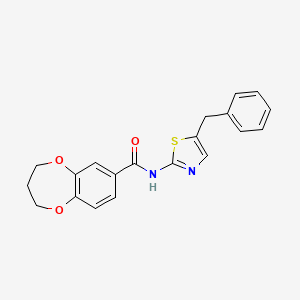
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and an isopropyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and isopropylamine.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.
Amidation Reaction: The intermediate chloroacetamide is then reacted with isopropylamine under controlled conditions to yield N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide N-oxide.
Reduction: Formation of N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways by binding to its molecular targets, leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N’-ethylmethanediamide
- N-(5-chloro-2-methylphenyl)-N’-propylethanediamide
- N-(5-chloro-2-methylphenyl)-N’-butylethanediamide
Uniqueness
N-(5-chloro-2-methylphenyl)-N’-isopropylethanediamide is unique due to:
- Structural Features : The presence of an isopropyl group provides distinct steric and electronic properties.
- Reactivity : Its specific reactivity profile makes it suitable for targeted applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-9(13)5-4-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVDGIFKULWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)
![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)



![2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4395753.png)
![Methyl 2-[(3-methoxy-4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B4395761.png)


![3-METHYL-N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE](/img/structure/B4395783.png)

![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
